molecular formula C11H9NO3 B2355306 (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 1089301-34-7

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2355306
CAS No.: 1089301-34-7
M. Wt: 203.197
InChI Key: KMHNRJDDHTZZDZ-TWGQIWQCSA-N
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Description

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and a propenoic acid moiety

Scientific Research Applications

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Future Directions

The future directions for the study of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the biotransformation of similar compounds by Trametes versicolor suggests potential applications in the field of green chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of cyanoacetic acid. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced during the reaction.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid: The geometric isomer of the compound.

    4-methoxybenzaldehyde: A precursor in the synthesis of the compound.

    Cyanoacetic acid: Another precursor used in the synthesis.

Uniqueness

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNRJDDHTZZDZ-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of p-anisaldehyde (60.7 ml), ammonium acetate (7.5 g), cyanoacetic acid (42.5 g), pyridone (70 ml) in toluene (390 ml) is refluxed using a Dean Stark trap until about 9 ml of water is collected. The reaction mixture is cooled and the solid precipitate filtered and stirred with 10% aqueous HCL. The solid is filtered and recrystallized from methanol yielding the desired product.
Quantity
60.7 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

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